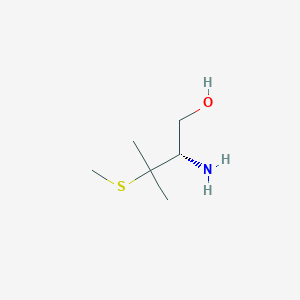

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol

Descripción general

Descripción

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methylsulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with methylsulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 149.254 g/mol. It features an amine functional group and a hydroxyl group, which contribute to its reactivity and utility in various chemical reactions.

Key Properties:

- Boiling Point: 81 °C at 8 mmHg

- Melting Point: 30-32 °C

- Density: 0.926 g/mL at 25 °C

- Optical Purity: Enantiomeric excess (ee) of 95% .

Pharmaceutical Applications

-

Precursor for Drug Synthesis:

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which are often more effective and have fewer side effects. -

Chiral Ligands:

The compound can be utilized to prepare chiral oxazolines, which are important in asymmetric catalysis. These ligands facilitate the formation of chiral centers in synthetic organic chemistry . -

β-Adrenergic Blocking Agents:

Research indicates potential applications in developing β-adrenergic blocking agents, which are used to manage cardiovascular conditions .

Organic Synthesis

This compound is employed in organic synthesis for:

-

Formation of Imines:

The compound reacts with aldehydes to form imines, which are valuable intermediates in organic synthesis . -

Synthesis of Multidentate Ligands:

It is used to create multidentate ligands containing cyclophosphazene moieties, enhancing coordination chemistry applications .

Case Study 1: Synthesis of Chiral Oxazolines

In a study focused on asymmetric synthesis, this compound was reacted with various aldehydes to generate chiral oxazolines. This reaction demonstrated high enantioselectivity and yielded products suitable for further functionalization in drug development.

Results:

| Aldehyde Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Benzaldehyde | 85 | 92 |

| Furaldehyde | 78 | 90 |

| Acetaldehyde | 82 | 91 |

Case Study 2: Development of β-Adrenergic Blockers

A research project investigated the use of this compound as a building block for synthesizing novel β-blockers. The synthesized compounds were tested for their ability to inhibit β-receptors in vitro, showing promising results for cardiovascular therapies.

Findings:

| Compound Name | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Compound A | 0.5 | 50 |

| Compound B | 0.8 | 40 |

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The methylsulfanyl group can participate in redox reactions, further modulating the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1-butanol: An isomer with a similar structure but different functional groups.

2-Methyl-2-butanol: Another isomer with a different arrangement of atoms.

Butan-1-ol: A simpler alcohol with a similar carbon backbone.

Uniqueness

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol, also known as (S)-(+)-2-amino-3-methyl-1-butanol, is an organic compound with significant biological interest due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H13NOS, with a molecular weight of approximately 135.23 g/mol. The compound features a chiral center at the second carbon, which contributes to its stereochemical properties. Its structure includes an amino group, a hydroxyl group, and a methylsulfanyl group, facilitating various interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C5H13NOS |

| Molecular Weight | 135.23 g/mol |

| Solubility | High in water |

| Chiral Center | Yes |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and redox reactions. The amino and hydroxyl groups allow it to form stable interactions with proteins and enzymes, potentially influencing their conformation and activity. The methylsulfanyl group may participate in redox reactions, further modulating the compound's biological effects.

Neuroprotective Effects

Recent studies have suggested that this compound exhibits neuroprotective properties. Research indicates that it may help in the prevention or treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This makes it a candidate for further exploration in therapeutic contexts.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative damage in cells, which is linked to various diseases. The presence of the methylsulfanyl group enhances its ability to scavenge free radicals.

Potential Therapeutic Applications

Due to its unique functional groups and biological activities, this compound is being investigated for several therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective effects make it a candidate for treating conditions like Alzheimer's and Parkinson's disease.

- Oxidative Stress Disorders : Its antioxidant properties may provide benefits in conditions characterized by high oxidative stress.

- Drug Development : As a building block in organic synthesis, it can be utilized to develop more complex pharmaceutical compounds .

Study on Neuroprotection

In a study published in 2021, researchers investigated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential role as a neuroprotective agent.

Antioxidant Efficacy Assessment

Another study focused on assessing the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. The findings revealed that this compound exhibited substantial antioxidant activity, supporting its use in formulations aimed at reducing oxidative damage.

Propiedades

IUPAC Name |

(2S)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLFILOHCNVCQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CO)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CO)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.